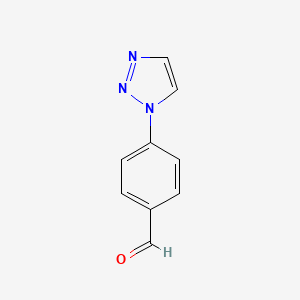

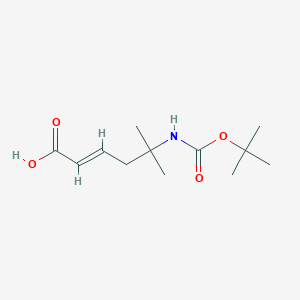

![molecular formula C7H3BrClNO B1278664 3-Bromo-4-chlorofuro[3,2-c]pyridine CAS No. 220939-72-0](/img/structure/B1278664.png)

3-Bromo-4-chlorofuro[3,2-c]pyridine

Vue d'ensemble

Description

3-Bromo-4-chlorofuro[3,2-c]pyridine is a compound that is part of a broader class of halogenated pyridines and furo[3,2-c]pyridines, which are of interest due to their potential applications in organic synthesis and pharmaceutical chemistry. These compounds are characterized by the presence of halogen atoms (bromine and chlorine) attached to a pyridine or furo[3,2-c]pyridine ring system, which can significantly alter their chemical reactivity and physical properties .

Synthesis Analysis

The synthesis of halogenated pyridines, including 3-bromo-4-chlorofuro[3,2-c]pyridine, often involves multi-step methodologies. For instance, the synthesis of related 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines starts from 3-bromo-2-chloropyridine, which undergoes a nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe) to form bromo(methylthio)pyridines. These intermediates are then coupled with (hetero)arylalkynes via Sonogashira coupling, followed by halocyclization to afford the desired products . Another example includes the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine through carbon-carbon coupling reactions, which are fundamental in organic chemistry .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using techniques such as single-crystal X-ray diffraction (XRD). For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was determined using XRD, revealing the presence of intermolecular hydrogen bonding and π-π interactions within the crystal packing . Density functional theory (DFT) calculations can also provide insights into the molecular structure, as demonstrated for 3-bromo-5-(2,5-difluorophenyl)pyridine, where DFT studies were in good agreement with XRD data .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions due to the presence of reactive halogen atoms. For instance, bromination of 3-bromofuro[2,3-b]-pyridine leads to dibromo derivatives, while nitration yields nitro-bromo compounds. Cyanation and acetoxylation reactions have also been reported for N-oxides of these compounds, demonstrating the versatility of these molecules in synthetic chemistry . Schiff base formation is another reaction, as seen in the synthesis of a compound by condensation of 3-bromo-5-chlorosalicylaldehyde with 4-methylpyridin-2-ylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For example, the presence of halogen atoms can lead to strong intermolecular interactions, such as hydrogen bonding, which can affect the melting and boiling points of these compounds. The vibrational spectra of halogenated pyridines, including infrared and Raman spectra, can be assigned based on their molecular structure and compared to theoretical calculations for a better understanding of their properties . Nonlinear optical properties and bioactivity are also important aspects of these compounds, with some showing greater nonlinear optical properties than urea due to conjugation effects and confirmed bioactivity against bacteria and fungus .

Applications De Recherche Scientifique

-

Fluorescence Research

- Application : Substituted thieno[3,2-c]pyridine derivatives, synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, have been studied for their fluorescence properties .

- Method : The specific method involves a Suzuki reaction with boronic acids to convert 3-bromo-4-chlorothieno[3,2-c]pyridine to corresponding 3-arylthieno[3,2-c]pyridine .

- Results : The substituent R3 has a predominant effect on the fluorescence properties of thienopyridines .

-

Synthesis of Biologically Active Molecules

- Application : A group of researchers were seeking to design a structure with anti-thrombin activity. This goal led them to a molecule with a 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .

- Method : The specific method involves the synthesis of a biologically active molecule with a 2-pyridone scaffold .

- Results : The synthesized molecule exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .

-

Synthesis of Fluorescent Materials

- Application : 2-Pyridone and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .

- Method : The specific method involves the synthesis of 2-pyridone using various synthetic methods .

- Results : The synthesized 2-pyridone compounds have been used in the creation of fluorescent materials .

-

Synthesis of Fluorescent Compounds

- Application : New substituted thieno[3,2-c]pyridine derivatives were synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine. These compounds have been studied for their fluorescence properties .

- Method : The specific method involves a Suzuki reaction with boronic acids to convert 3-bromo-4-chlorothieno[3,2-c]pyridine to corresponding 3-arylthieno[3,2-c]pyridine .

- Results : The substituent R3 has a predominant effect on the fluorescence properties of thienopyridines .

-

Fragment-Based Drug Discovery (FBDD)

- Application : The pyrazolo[3,4-c]pyridine core, which is structurally similar to “3-Bromo-4-chlorofuro[3,2-c]pyridine”, has begun to attract attention as a therapeutic agent due to its structural similarity to purine .

- Method : The specific method involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrating how these compounds can be selectively elaborated along multiple growth-vectors .

- Results : The synthesized molecule exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .

Propriétés

IUPAC Name |

3-bromo-4-chlorofuro[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWDCUWEVVDVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1OC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443446 | |

| Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chlorofuro[3,2-c]pyridine | |

CAS RN |

220939-72-0 | |

| Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

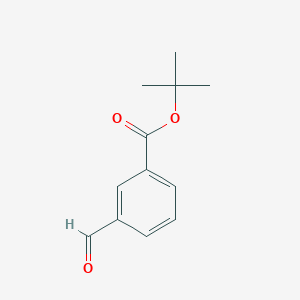

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)